molecular formula C7H8F2N2O3 B8402306 Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8402306
M. Wt: 206.15 g/mol
InChI Key: SQOOMQATXOVLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H8F2N2O3 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8F2N2O3

Molecular Weight

206.15 g/mol

IUPAC Name

methyl 5-(difluoromethoxy)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H8F2N2O3/c1-11-5(14-7(8)9)3-4(10-11)6(12)13-2/h3,7H,1-2H3

InChI Key

SQOOMQATXOVLMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

67.6 g (0.43 mol) 5-Hydroxy-3-methoxycarbonyl-1-methylpyrazole and 299.2 g (2.17 mol) potassium carbonate was dissolved in 1500 ml dimethylformamide and heated to 70° C. At this temperature chlorodifluoromethane was introduced over 2 hours and the mixture stirred at 80° C. for 1.5 hours. The reaction mixture was added to water and extracted 6 times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride and dried over magnesium sulfate. The reaction solution was concentrated.
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67.6 g
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Synthesis routes and methods II

Procedure details

67.6 g (0.43 mol) 3-Methoxycarbonyl-5-hydroxy-1-methylpyrazole and 299.2 g (2.17 mol) potassium carbonate were dissolved in 1500 ml dimethylformamide and warmed to 70° C. At this temperature, chloro-difluoromethane was passed through for 2 hours and then stirred for 1.5 hours at 80° C. The reaction mixture was added to water and shaken 6 times with ethyl acetate. The combined organic phases were washed with saturated sodium chloride and dried over magnesium sulfate. The reaction solution was concentrated.
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67.6 g
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299.2 g
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1500 mL
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